molecular formula C11H12O2 B12106608 (E)-2-methyl-3-phenylbut-2-enoic acid

(E)-2-methyl-3-phenylbut-2-enoic acid

Cat. No.: B12106608
M. Wt: 176.21 g/mol
InChI Key: QXMYQAUGBLHFFT-CMDGGOBGSA-N
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Description

“(E)-2-methyl-3-phenylbut-2-enoic acid” is an organic compound with the following structural formula:

(E)-2-methyl-3-phenylbut-2-enoic acid\text{this compound} (E)-2-methyl-3-phenylbut-2-enoic acid

It belongs to the class of unsaturated carboxylic acids and is an isomer of ferulic acid. Ferulic acid is abundant in plant cell walls and has various biological activities. Our compound, this compound, shares some similarities with ferulic acid but exhibits distinct properties.

Preparation Methods

Synthetic Routes:: The synthesis of (E)-2-methyl-3-phenylbut-2-enoic acid involves several methods. One common approach is through the condensation of 2-methyl-3-phenylpropanal with malonic acid followed by decarboxylation. The reaction proceeds as follows:

Industrial Production:: Industrial-scale production typically involves catalytic processes, such as protodeboronation of pinacol boronic esters . detailed conditions and commercial methods remain proprietary.

Chemical Reactions Analysis

Reactions::

    Oxidation: (E)-2-methyl-3-phenylbut-2-enoic acid can undergo oxidation reactions, yielding various products.

    Reduction: Reduction of the double bond leads to saturated derivatives.

    Substitution: Substitution reactions occur at the phenyl ring or the carboxylic acid group.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Acid chlorides or anhydrides react with the carboxylic acid group.

Major Products::
  • Oxidation: Hydroxylation or formation of carboxylic acids.
  • Reduction: Saturated derivatives.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism remains an active area of research. (E)-2-methyl-3-phenylbut-2-enoic acid likely modulates cellular pathways by affecting protein phosphorylation, gene expression, and oxidative stress responses.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-2-methyl-3-phenylbut-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b9-8+

InChI Key

QXMYQAUGBLHFFT-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)O)/C1=CC=CC=C1

Canonical SMILES

CC(=C(C)C(=O)O)C1=CC=CC=C1

Origin of Product

United States

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